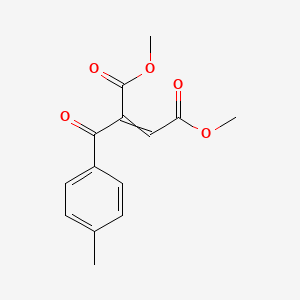
Dimethyl 2-(4-methylbenzoyl)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(4-methylbenzoyl)but-2-enedioate is a chemical compound with the molecular formula C14H14O4 It is known for its unique structure, which includes a benzoyl group attached to a butenedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(4-methylbenzoyl)but-2-enedioate typically involves the esterification of 2-(4-methylbenzoyl)but-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-methylbenzoyl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: 2-(4-methylbenzoyl)but-2-enedioic acid.
Reduction: Dimethyl 2-(4-methylbenzoyl)but-2-enediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(4-methylbenzoyl)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-(4-methylbenzoyl)but-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its applications in organic synthesis and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-benzoylbut-2-enedioate
- Dimethyl 2-(4-chlorobenzoyl)but-2-enedioate
- Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate
Uniqueness
Dimethyl 2-(4-methylbenzoyl)but-2-enedioate is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.
Properties
CAS No. |
167392-74-7 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
dimethyl 2-(4-methylbenzoyl)but-2-enedioate |
InChI |
InChI=1S/C14H14O5/c1-9-4-6-10(7-5-9)13(16)11(14(17)19-3)8-12(15)18-2/h4-8H,1-3H3 |
InChI Key |
BUYUNKYKZRJDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















